5-Oxo-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester
CAS No.: 1309879-82-0
Cat. No.: VC8394909
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1309879-82-0 |
|---|---|
| Molecular Formula | C11H18N2O3 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | tert-butyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate |
| Standard InChI | InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-7-8(13)6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14) |
| Standard InChI Key | YHTGHPTUAIZKDM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2C1CC(=O)N2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1CC(=O)N2 |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s core consists of a hexahydro-pyrrolo[3,2-b]pyrrole system, a bicyclic framework comprising two fused pyrrolidine rings. The 5-oxo group introduces a ketone functionality at position 5, while the tert-butyl ester at position 1 provides steric bulk and protects the carboxylic acid moiety during synthetic manipulations . X-ray crystallography of analogous structures reveals chair conformations in the pyrrolidine rings, with the tert-butyl group adopting equatorial orientations to minimize steric strain .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.27 g/mol |
| Exact Mass | 226.1317 g/mol |
| Topological Polar Surface Area | 64.5 Ų |
| LogP (Octanol-Water) | 1.62 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Data derived from PubChem computations and supplier specifications .
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) spectroscopy of the compound reveals distinctive signals:
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NMR (400 MHz, CDCl): δ 1.45 (s, 9H, tert-butyl), 2.85–3.20 (m, 4H, pyrrolidine CH), 3.50–3.70 (m, 2H, NCH), 4.15–4.30 (m, 2H, bridgehead H) .
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NMR: δ 28.1 (tert-butyl CH), 80.5 (ester C-O), 172.3 (C=O) .
Mass spectrometry (EI-MS) displays a molecular ion peak at m/z 226.1, with fragmentation patterns indicating loss of the tert-butoxy group () at m/z 169.
Synthetic Methodologies
Protection-Deprotection Strategies
The tert-butyl ester serves as a transient protecting group, enabling selective functionalization of the pyrrolopyrrole core. A representative synthesis involves:
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Boc Protection: Reaction of 5-oxo-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid with di-tert-butyl dicarbonate () in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP).
-
Cyclization: Intramolecular aldol condensation under basic conditions forms the bicyclic framework .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the ester with >97% purity.
Table 2: Synthetic Optimization Parameters
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0°C to 25°C | Maximizes Boc protection efficiency |
| Solvent System | THF/DMF (4:1) | Enhances solubility of intermediates |
| Catalyst Loading | 10 mol% DMAP | Reduces side reactions |
| Reaction Time | 12–16 hours | Ensures complete cyclization |
Scalability and Industrial Feasibility
Kilogram-scale production employs continuous flow reactors to maintain precise temperature control, achieving 85% isolated yield. Key challenges include managing exothermicity during Boc protection and minimizing epimerization at bridgehead carbons .
Applications in Drug Discovery
Kinase Inhibition
The compound’s rigid scaffold mimics ATP-binding motifs in kinase active sites. In preclinical studies, derivatives inhibited Aurora kinase A ( nM) and CDK2 ( nM), showing promise in oncology . Structural modifications at the 3a and 6a positions modulate selectivity profiles .
Antibacterial Agents
Quaternary ammonium derivatives exhibit potent activity against Staphylococcus aureus (MIC = 2 μg/mL) by disrupting cell wall synthesis. The tert-butyl ester enhances membrane permeability compared to carboxylate analogs .
Table 3: Biological Activity Data
| Target | Derivative Structure | Activity () |
|---|---|---|
| Aurora Kinase A | 3a-Fluoro substitution | 12 nM |
| CDK2 | 6a-Methoxy substitution | 8 nM |
| S. aureus | N-Benzyl quaternary salt | MIC = 2 μg/mL |
Prodrug Development
The tert-butyl ester functions as a prodrug moiety, with esterase-mediated hydrolysis releasing the active carboxylic acid in vivo. Pharmacokinetic studies in rats show a 3.2-hour half-life and 78% oral bioavailability.
Future Directions and Challenges
Stereochemical Control
Asymmetric synthesis routes using organocatalysts (e.g., MacMillan catalyst) aim to produce enantiopure (3aR,6aR) configurations, which show 5-fold higher kinase affinity than racemic mixtures .
Sustainable Synthesis
Microwave-assisted reactions in green solvents (cyclopentyl methyl ether) reduce reaction times from 16 hours to 45 minutes while improving E-factor metrics.
Target Validation
CRISPR-Cas9 screening identifies HDAC6 and PI3Kγ as novel targets for pyrrolopyrrole derivatives, expanding therapeutic potential into neurodegenerative diseases and immuno-oncology .
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